Linezolid Impurity 8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Linezolid is an antibacterial drug used for the treatment of infections caused by Gram-positive bacteria . It belongs to the oxazolidinone class of medicines, which are protein synthesis inhibitors . Linezolid stops the growth and reproduction of bacteria by disrupting the translation of messenger RNA (mRNA) into proteins in the ribosome .

Molecular Structure Analysis

Linezolid has a unique oxazolidinone ring in its chemical structure, contributing to its efficacy against multidrug-resistant pathogens . The specific molecular structure of “Linezolid Impurity 8” was not found in the search results.Chemical Reactions Analysis

Linezolid was found to be stable at 4–6 °C in the whole course of a study . At 25 °C, it proved stable over a period of 24 h required for administration of parenteral nutrition mixtures . The specific chemical reactions involving “this compound” were not found in the search results.Physical and Chemical Properties Analysis

Linezolid has attractive pharmacokinetic characteristics including complete oral bioavailability, high volume of distribution, sufficient tissue penetration, and unique metabolism and excretion . The specific physical and chemical properties of “this compound” were not found in the search results.Aplicaciones Científicas De Investigación

Advanced Analytical Methods

- A study by Raju et al. (2012) developed an advanced liquid chromatography (LC) method for evaluating Linezolid and its impurities. This method offers precise and accurate determination of the purity of Linezolid in drug substances and products, efficiently separating all related substances, including chiral impurity.

Isolation and Characterization

- Research by Reddy et al. (2002) focused on isolating and characterizing unknown impurities in Linezolid bulk drug. The study used high performance liquid chromatography (HPLC) and spectroscopic data for structural characterization of these impurities.

Method Validation

- A study by Narayana et al. (2003) developed chiral HPLC methods for enantiomeric separation of Linezolid, providing validated and robust methods for chiral assay of Linezolid in bulk and pharmaceutical formulations.

Enhanced Pharmacokinetic Understanding

- Studies like Stalker & Jungbluth (2003) contribute to the understanding of Linezolid's pharmacokinetics, crucial for optimizing therapeutic efficacy and managing drug interactions.

Potential for Drug Resistance Research

- Research on Linezolid resistance, as discussed in papers like Toh & Xiong (2007), provides insights into the molecular mechanisms of antibiotic resistance, relevant for impurity studies and the development of next-generation antibiotics.

Therapeutic Drug Monitoring

- Techniques such as dried blood spot analysis for Linezolid in multidrug-resistant tuberculosis, as explored by Vu et al. (2012), highlight the importance of therapeutic drug monitoring in managing drug efficacy and toxicity.

Mecanismo De Acción

Target of Action

Linezolid, the parent compound of Linezolid Impurity 8, primarily targets aerobic Gram-positive bacteria . It exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis. More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .

Mode of Action

It inhibits the initiation of bacterial protein synthesis rather than one of the later steps . This unique mechanism of action means that cross-resistance between Linezolid and other protein synthesis inhibitors is highly infrequent or nonexistent .

Biochemical Pathways

Linezolid’s action primarily affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA of the 50S subunit, it prevents the formation of the 70S initiation complex . This inhibition disrupts the protein synthesis pathway, leading to bacteriostatic effects against both enterococci and staphylococci and bactericidal effects against most isolates of streptococci .

Pharmacokinetics

Linezolid’s pharmacokinetics are influenced by factors such as body size, renal function, and age . The clearance values in infants and children are higher than in adults . For patients with severe renal impairment, the clearance is lower than in patients with normal renal function . Despite the lack of sufficient information in obese individuals, dosing based on body weight or use of a higher dose seems to be justifiable to prevent sub-therapeutic concentrations .

Result of Action

The result of Linezolid’s action is the inhibition of bacterial growth and exotoxin production. Its effects are bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci . It also abolishes toxin production and reduces sporulation in Bacillus anthracis in vitro .

Action Environment

The action of Linezolid can be influenced by environmental factors. For instance, Linezolid was found to be stable at 4–6 °C throughout the course of a study, whereas at 25 °C it proved stable over a period of 24 h required for administration of parenteral nutrition mixtures . Furthermore, the horizontal transfer of Linezolid resistance genes at the human-animal-environment interfaces plays a crucial role in driving the circulation of Linezolid resistance reservoirs .

Safety and Hazards

When handling Linezolid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Linezolid, from which Linezolid Impurity 8 is derived, stops the growth and reproduction of bacteria by disrupting the translation of messenger RNA (mRNA) into proteins in the ribosome This interaction with the ribosome and mRNA is a key biochemical property of Linezolid and potentially this compound

Cellular Effects

Linezolid has demonstrated effects on various types of cells and cellular processes . For instance, it has been shown to improve the killing of methicillin-resistant Staphylococcus aureus (MRSA) by dysfunctional neutrophils

Molecular Mechanism

The molecular mechanism of Linezolid involves the inhibition of bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosome . This prevents the translation of mRNA into proteins, thereby inhibiting the growth and reproduction of bacteria

Temporal Effects in Laboratory Settings

Linezolid has been studied for its stability and long-term effects on cellular function . For instance, it was found that Linezolid was stable at 4–6 °C throughout the course of a study, whereas at 25 °C it remained stable over a period of 24 hours required for administration of parenteral nutrition mixtures

Dosage Effects in Animal Models

Studies have explored the effects of Linezolid dosage in animal models . For instance, it was found that time above minimum inhibitory concentration (T >MIC) correlated best with colony-forming units (CFU) decline

Metabolic Pathways

Linezolid has a complex metabolism, with the primary metabolite formed through a nonenzymatic mechanism and the major pathway of elimination being urinary excretion

Transport and Distribution

Linezolid has good penetration into tissues, including cerebrospinal fluid (CSF), where its exposure is 70% to 98% of plasma exposure

Propiedades

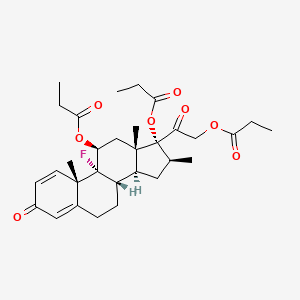

| { "Design of the Synthesis Pathway": "The synthesis pathway for Linezolid Impurity 8 involves the conversion of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid to 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine, followed by the reaction of the latter with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield Linezolid Impurity 8.", "Starting Materials": [ "2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)" ], "Reaction": [ "Step 1: Reduction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid with sodium borohydride in methanol to yield 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine.", "Step 2: Reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile to yield Linezolid Impurity 8." ] } | |

Número CAS |

868405-66-7 |

Fórmula molecular |

C13H18ClFN2O2 |

Peso molecular |

288.75 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.